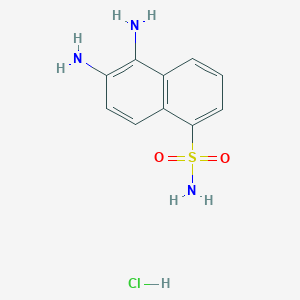

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diaminonaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPFCXOSUIWJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586345 | |

| Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049752-75-1 | |

| Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (CAS No. 1049752-75-1), a specialized aromatic amine derivative of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. Its unique trifunctional structure, combining the reactive ortho-diamino moiety, the electron-withdrawing sulfonamide group, and the extended π-system of the naphthalene core, offers a versatile platform for chemical synthesis and functional applications. This guide will elucidate its core chemical properties, provide a detailed synthesis protocol with mechanistic explanations, explore its reactivity, and survey its current and potential applications.

Molecular Profile and Physicochemical Properties

Chemical Identity

The fundamental identification and structural details of the compound are summarized below.

| Parameter | Value | Reference(s) |

| Compound Name | This compound | [1][2][3] |

| Synonyms | 5,6-diaminonaphthalene-1-sulfonamide hydrochloride | [1][2][4] |

| CAS Number | 1049752-75-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂S | [2][3][4][6] |

| Molecular Weight | 273.74 g/mol | [2][3][4][7] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | [2] |

| InChI Key | InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H | [1] |

Structural Features

The chemical behavior of 1,2-Diamino-naphthalene-5-sulfonamide is dictated by the interplay of its three key functional groups on the rigid naphthalene scaffold:

-

Ortho-Diamino Group (Positions 1 and 2): This vicinal diamine arrangement is the primary center of reactivity. The lone pairs on the nitrogen atoms are nucleophilic and can readily participate in condensation reactions to form heterocyclic systems, such as imidazoles.[8] This feature is the basis for its utility as a fluorogenic derivatization agent.

-

Sulfonamide Group (Position 5): As a strong electron-withdrawing group, the sulfonamide moiety deactivates the naphthalene ring towards electrophilic substitution and influences the basicity of the amino groups. Its presence is also crucial in many pharmaceutical compounds, where it often acts as a key binding element (e.g., a hydrogen bond donor/acceptor) with biological targets.[9]

-

Naphthalene Core: The bicyclic aromatic system provides a large, hydrophobic scaffold and a conjugated π-electron system. This core structure is a common feature in dyes, molecular probes, and pharmacologically active molecules.[9][10]

Physicochemical Data

The known physical and chemical properties are essential for experimental design, including solvent selection, reaction setup, and storage.

| Property | Value | Reference(s) |

| Appearance | Pale Pink Solid | [2] |

| Melting Point | 306-309°C | [4][5] |

| Polar Surface Area (PSA) | 121.9 Ų | [5] |

| Storage Conditions | -20°C Freezer, dry, well-ventilated | [4][5][11] |

Synthesis and Purification

The hydrochloride salt of 1,2-Diamino-naphthalene-5-sulfonamide is typically prepared via the chemical reduction of an azo-dye precursor. This approach is a classic and reliable method for generating aromatic amines.

Synthetic Pathway: Reductive Cleavage of an Azo Precursor

The synthesis hinges on the reductive cleavage of the N=N bond of 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the reagent system of choice for this transformation.

-

Causality of Reagent Choice: Stannous chloride is a powerful reducing agent in acidic conditions. The acidic environment (concentrated HCl) protonates the azo group, making it more susceptible to nucleophilic attack by the chloride ions and subsequent reduction by Sn(II), which is oxidized to Sn(IV) in the process. The HCl also serves to form the desired hydrochloride salt of the final product, aiding in its precipitation and purification.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[12]

-

Reaction Setup: In a suitable reaction vessel, dissolve 18.1 g (50 mmol) of stannous chloride dihydrate in 100 mL of concentrated hydrochloric acid.

-

Addition of Precursor: To this solution, add 10.0 g (27.7 mmol) of 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide.

-

Reaction Execution: Stir the mixture at 70°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Precipitation: After cooling the reaction mixture to room temperature (approx. 25°C), pour it into 200 mL of an ice-water slurry. This step quenches the reaction and precipitates the hydrochloride salt of the product, which has lower solubility in the cold aqueous medium.

-

Initial Filtration and Washing: Filter the resulting precipitate and wash it with 4N hydrochloric acid. This wash removes any remaining tin salts and other acid-soluble impurities.

-

Final Purification: Stir the crude product with fresh ice-water to remove any residual acid. Filter the solid again and wash sequentially with ice-water and ethanol to remove water and organic impurities.

-

Drying: Dry the final product under vacuum to yield 1,2-diamino-naphthalene-5-sulfonamide as its hydrochloride salt.

Synthesis Workflow Diagram

Caption: Key reaction pathways for the title compound.

Applications in Scientific Research

The unique structure of this compound makes it a valuable tool for various scientific disciplines.

-

Fluorogenic Labeling Reagent: Building on the known chemistry of 1,2-diaminonaphthalene, which is used for the sensitive fluorometric detection of selenium, this sulfonamide derivative is a candidate for developing new analytical methods. [13]The reaction with an analyte would form a highly fluorescent imidazole, enabling detection at very low concentrations.

-

Pharmaceutical & Medicinal Chemistry: Naphthalene-sulfonamide hybrids are a recognized class of compounds with significant biological activity, including anticancer and antimicrobial properties. [9]This molecule serves as a key building block for synthesizing libraries of novel compounds for drug discovery programs. The diamino groups provide a handle for further derivatization to explore structure-activity relationships (SAR).

-

Materials Science: The ability of the diaminonaphthalene core to form conductive polymers is of high interest for creating advanced materials. [10][14]The sulfonamide group offers a point of attachment for other functional moieties or can be used to improve the processability and solubility of the resulting polymers, making them suitable for applications in sensors, organic electronics, and energy storage. [14]

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. The information below is a summary from available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) [7][15]* Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) [7][15]* Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) [7][15]* Aquatic Hazard: Very toxic to aquatic life with long-lasting effects [11]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation. [5][11]* Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and safety glasses with side shields or goggles. [15]* Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks. [11][15]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][11]A temperature of -20°C is recommended for long-term storage. [4][5]* Incompatibilities: Keep away from strong oxidizing agents. [11]

References

-

PrepChem. (n.d.). Synthesis of 1,2-diamino-naphthalene-5-sulphonamide. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,2-Diaminonaphthalene in Modern Chemical Manufacturing. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 1,2-Diaminonaphthalene in Advanced Materials and Polymers. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

Sources

- 1. This compound [lgcstandards.com]

- 2. 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1049752-75-1 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Buy 1,2-Diaminonaphthalene | 938-25-0 [smolecule.com]

- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. prepchem.com [prepchem.com]

- 13. 1,2-DIAMINONAPHTHALENE | 938-25-0 [amp.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride: A Molecule with Latent Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (CAS No. 1049752-75-1), a heterocyclic organic compound. Due to the limited availability of specific research on this molecule, this document synthesizes foundational chemical data with an analytical perspective on the potential applications and research trajectories based on the well-established roles of its core chemical moieties: diaminonaphthalene and sulfonamide. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the untapped potential of this compound.

Introduction: Unveiling a Potential Research Target

This compound is a molecule that, despite its commercial availability for research and industrial purposes, remains largely unexplored in peer-reviewed scientific literature.[1] Its chemical structure, featuring a diaminonaphthalene core and a sulfonamide group, suggests a rich potential for investigation in medicinal chemistry and materials science. This guide will first delineate the known chemical and physical properties of the compound and then extrapolate its potential applications by examining the established biological and chemical activities of related diaminonaphthalene and sulfonamide derivatives.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1049752-75-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂S | [1][3] |

| Molecular Weight | 273.74 g/mol | [1][2] |

| Appearance | Pale Pink Solid | [1] |

| Purity | Typically ≥96% | [1] |

| IUPAC Name | 5,6-diaminonaphthalene-1-sulfonamide;hydrochloride | [1][3] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | [1] |

| Melting Point | 306-309°C | [3] |

| Storage Conditions | -20°C Freezer | [3] |

Synthesis Protocol

A documented method for the synthesis of 1,2-Diamino-naphthalene-5-sulfonamide as a hydrochloride salt involves the reduction of an azo-substituted naphthalene sulfonamide.[5]

Starting Material: 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide

Reagents:

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ice-water

-

4N Hydrochloric acid

-

Ethanol

Step-by-Step Protocol:

-

Prepare a solution of 18.1 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid.

-

To this solution, add 10.0 g of 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide.

-

Stir the mixture at 70°C for 3 hours.

-

After the reaction, cool the mixture to 25°C.

-

Pour the cooled mixture into 200 ml of ice-water.

-

Filter the resulting precipitate and wash it with 4N hydrochloric acid.

-

Stir the crude product with ice-water.

-

Filter the precipitate again and wash sequentially with ice-water and ethanol.

-

The resulting product is 6.7 g of 1,2-diamino-naphthalene-5-sulphonamide as a hydrochloride salt.[5]

Causality of Experimental Choices:

-

Stannous chloride in concentrated HCl: This is a classic and effective reducing agent for converting azo compounds to their corresponding amines. The acidic medium is crucial for the reaction mechanism.

-

Heating to 70°C: This provides the necessary activation energy to drive the reduction reaction to completion within a reasonable timeframe.

-

Precipitation in ice-water: This step is designed to precipitate the product while keeping impurities soluble, thus aiding in initial purification.

-

Washing with acid and then water/ethanol: The acid wash removes any remaining unreacted starting materials or basic impurities. The subsequent water and ethanol washes remove residual acid and organic impurities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid the formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a chemical entity with significant, yet largely unexplored, potential. Its structural features suggest promising avenues for research in synthetic chemistry, materials science, and medicinal chemistry. This technical guide, by consolidating the available data and providing an informed perspective on potential applications, aims to catalyze further investigation into this intriguing molecule. Researchers are encouraged to explore its synthetic utility, characterize its photophysical properties, and screen for biological activity to unlock its full potential.

References

-

PrepChem. Synthesis of 1,2-diamino-naphthalene-5-sulphonamide. [Link]

-

USA Chemical Suppliers. 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride, a key intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a multi-step process commencing from Naphthalene-1-sulfonic acid. The core of the synthesis involves a regioselective dinitration followed by a robust reduction of the nitro groups to the corresponding diamine, and subsequent conversion to its stable hydrochloride salt. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a naphthalene-based aromatic compound characterized by vicinal amino groups and a sulfonamide moiety.[1][2][3] Its unique structure, featuring both electron-donating amino groups and an electron-withdrawing sulfonamide group, makes it a valuable building block in the synthesis of more complex molecules. Naphthalene-sulfonamide derivatives are recognized for their roles as antagonists for receptors like human CCR8 and have applications in medicinal chemistry.[4] The vicinal diamine functionality is particularly useful for constructing heterocyclic ring systems, such as quinoxalines and other fused heterocycles, which are prevalent scaffolds in pharmacologically active compounds.

The synthetic strategy detailed herein is designed to be logical and efficient, proceeding through well-established chemical transformations. The pathway begins with the sulfonation of naphthalene, followed by a critical dinitration step, and concludes with the reduction of the dinitro intermediate to the target diamine. Each step has been optimized to ensure a respectable yield and high purity of the final product.

Synthetic Pathway and Mechanism

The synthesis of this compound is a multi-step process that leverages fundamental reactions in aromatic chemistry. The overall transformation is outlined below.

Overall Synthetic Scheme

The synthesis begins with the conversion of Naphthalene-1-sulfonic acid to its corresponding sulfonamide, followed by dinitration and subsequent reduction.

Caption: Overall synthetic pathway from Naphthalene-1-sulfonic acid.

Mechanistic Considerations

-

Step 1: Sulfonamide Formation: The initial starting material, Naphthalene-1-sulfonic acid, is first converted to its more reactive sulfonyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting naphthalene-1-sulfonyl chloride is then treated with aqueous ammonia (NH₄OH) in a nucleophilic acyl substitution reaction to yield Naphthalene-1-sulfonamide.

-

Step 2: Dinitration: This is a critical step involving electrophilic aromatic substitution. A nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is used to generate the highly electrophilic nitronium ion (NO₂⁺).[5] The existing sulfonamide group on the naphthalene ring directs the incoming nitro groups to specific positions. The reaction conditions, such as temperature and reaction time, are carefully controlled to favor the formation of the desired 1,2-dinitro isomer.[6][7]

-

Step 3: Reduction and Hydrochloride Salt Formation: The reduction of the two nitro groups to amino groups is achieved using a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.[8] This method is effective for the reduction of aromatic nitro compounds. The reaction proceeds in an acidic medium, which directly yields the hydrochloride salt of the diamine. The product can then be isolated by filtration.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis, including materials, equipment, and procedures.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purpose |

| Naphthalene-1-sulfonic acid | 85-47-2 | 208.23 g/mol | Starting Material[9] |

| Thionyl chloride | 7719-09-7 | 118.97 g/mol | Chlorinating Agent |

| Ammonium hydroxide (28-30%) | 1336-21-6 | 35.04 g/mol | Aminating Agent |

| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 g/mol | Nitrating Agent |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | Catalyst |

| Stannous Chloride Dihydrate | 10025-69-1 | 225.63 g/mol | Reducing Agent |

| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | Solvent/Acid |

| Ethanol | 64-17-5 | 46.07 g/mol | Washing Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Solvent |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper

Step-by-Step Synthesis

Step A: Synthesis of Naphthalene-1-sulfonamide

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution).

-

To the flask, add Naphthalene-1-sulfonic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) to the flask.

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

-

Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to crushed ice.

-

Extract the resulting Naphthalene-1-sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone) and add it dropwise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

The precipitated Naphthalene-1-sulfonamide is collected by vacuum filtration, washed with cold water, and dried.

Step B: Synthesis of 1,2-Dinitro-naphthalene-5-sulfonamide

-

In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to Naphthalene-1-sulfonamide (1.0 eq) with stirring, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the sulfonamide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-40 °C) for several hours.[7]

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated dinitro product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step C: Reduction and Formation of this compound

-

To a solution of stannous chloride dihydrate (approx. 5-6 eq) in concentrated hydrochloric acid, add the 1,2-Dinitro-naphthalene-5-sulfonamide (1.0 eq) portion-wise.

-

Heat the mixture with stirring, for example at 70°C, for approximately 3 hours.[8]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then further in an ice bath.

-

Pour the cooled mixture into ice-water to precipitate the product.[8]

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold 4N hydrochloric acid, followed by ice-water and then ethanol to remove impurities.[8]

-

Dry the final product, this compound, under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a series of analytical techniques should be employed. This serves as a self-validating system for the described protocol.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Protons of the amino and sulfonamide groups may appear as broad singlets. The integration should correspond to the number of protons in the structure. |

| ¹³C NMR | Signals corresponding to the 10 carbon atoms of the naphthalene ring system. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching of the amino and sulfonamide groups (around 3200-3400 cm⁻¹), S=O stretching of the sulfonamide (around 1330 and 1150 cm⁻¹), and aromatic C-H and C=C stretching.[10] |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₁₀H₁₁N₃O₂S) should be observed. |

| Melting Point | A sharp melting point indicates high purity. |

| Elemental Analysis | The calculated and found percentages of C, H, N, and S should be in close agreement. |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

-

Nitrating Mixture: The mixture of nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent.[11][12] It can cause severe burns on contact and reacts violently with combustible materials.[13][14] All operations involving the nitrating mixture must be conducted in a chemical fume hood.[13] Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, is mandatory.[11][13] An emergency eyewash and shower station must be readily accessible.[13]

-

Corrosive Acids and Reagents: Concentrated hydrochloric and sulfuric acids, as well as thionyl chloride, are highly corrosive and toxic. Avoid inhalation of vapors and skin contact.[11] Always add acid to water slowly, never the other way around.[11]

-

General Precautions: Handle all nitrate compounds with care, avoiding dust formation and inhalation.[15] Ensure adequate ventilation at all times.[15] Dispose of all chemical waste according to institutional and local regulations.[15]

Caption: Key safety components for the synthesis protocol.

Conclusion

This guide has detailed a reliable and well-documented procedure for the synthesis of this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate. The emphasis on understanding the underlying mechanisms and adhering to strict safety protocols is crucial for a successful and safe execution of this synthesis.

References

- PrepChem. (n.d.). Synthesis of 1,2-diamino-naphthalene-5-sulphonamide.

- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).

- University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure.

- YouTube. (2024). Nitration reaction safety.

- AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3).

- Google Patents. (n.d.). EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids.

- Google Patents. (n.d.). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.

- GOV.UK. (2024). Nitric acid - Incident management.

- ChemicalBook. (n.d.). 8-nitronaphthalene-1-sulfonic acid synthesis.

- LGC Standards. (n.d.). This compound.

- Wikipedia. (n.d.). Naphthalene-1-sulfonic acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1049752-75-1.

- Organic Syntheses. (n.d.). 1,2-Aminonaphthol Hydrochloride.

- USA Chemical Suppliers. (n.d.). 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA.

- ResearchGate. (n.d.). The reduction transformation of nitroene‐sulfonamide products.

- Research India Publications. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 13(2), 169-177.

- National Institutes of Health. (n.d.). N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide.

- Organic Syntheses. (n.d.). 1,4-dinitronaphthalene.

- Echemi. (n.d.). This compound.

- LookChem. (n.d.). 1,2-Diaminonaphthalene-5,7-disulfonic acid CAS NO.73692-57-6.

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- ChemicalBook. (n.d.). This compound | 1049752-75-1.

- Google Patents. (n.d.). CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.

- Google Patents. (n.d.). EP0524634B1 - Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride.

- National Institutes of Health. (n.d.). The formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids.

- PubMed. (n.d.). Time-course of toxicity of reactive sulfonamide metabolites.

- PubMed. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(3), 566-84.

- International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.

- Patsnap Eureka. (n.d.). Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.

- Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene.

Sources

- 1. This compound [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 4. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]

- 7. 8-nitronaphthalene-1-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 10. ripublication.com [ripublication.com]

- 11. eastharbourgroup.com [eastharbourgroup.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

An In-depth Technical Guide to the Solubility of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride is a heterocyclic organic compound with potential applications in biochemical and proteomics research.[1] A fundamental physicochemical property governing the utility of any chemical entity in a biological or chemical system is its solubility. The extent to which a compound dissolves in a given solvent dictates its bioavailability, formulation feasibility, and its behavior in screening assays. For drug development professionals, in particular, a thorough understanding of a compound's solubility profile is paramount for lead optimization and the development of viable drug delivery systems.

This guide addresses the current information gap regarding the quantitative solubility of this compound. It is structured to provide not just a repository of known data, but a practical, hands-on manual for the experimental determination of this crucial parameter. The subsequent sections will delve into the known chemical and physical properties of the compound, the theoretical underpinnings of sulfonamide solubility, and detailed protocols for its empirical measurement.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.[2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 1049752-75-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂S | [2][4][5] |

| Molecular Weight | 273.74 g/mol | [2][4][5] |

| Appearance | Pale Pink Solid | [2] |

| Melting Point | 306-309 °C | [4] |

| Storage Temperature | -20°C Freezer | [4] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol (when heated) | [6] |

| Quantitative Solubility | Data not publicly available | - |

Theoretical Framework for Solubility

The solubility of this compound, like other sulfonamides, is intrinsically linked to its chemical structure and the properties of the solvent. Two primary factors, pH and temperature, play a pivotal role in its dissolution behavior.

The Influence of pH on Sulfonamide Solubility

Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group (-SO₂NH-) and a basic amino group (-NH₂). However, within the physiological pH range, the acidic character of the sulfonamide moiety is predominant. The solubility of sulfonamides in aqueous media is, therefore, highly dependent on the pH of the solution.

The sulfonamide group can be deprotonated in alkaline conditions to form a more soluble salt. This equilibrium can be described by the Henderson-Hasselbalch equation. The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. As the pH of the solution increases above the pKa of the sulfonamide group, the equilibrium shifts towards the formation of the more soluble anionic species, thus increasing the overall solubility. Conversely, in acidic solutions, the amino groups will be protonated, which can also influence solubility.

The Impact of Temperature on Solubility

The dissolution of most solid compounds, including sulfonamides, is an endothermic process. Consequently, an increase in temperature generally leads to an increase in solubility. This relationship is governed by the principles of thermodynamics, where the change in Gibbs free energy of solution becomes more favorable at higher temperatures. For many sulfonamides, solubility in alcohols and other organic solvents has been observed to increase with rising temperature.

Detailed Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with the solid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Sample Dilution: Immediately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and the standard solutions by HPLC.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.

Objective: To determine the kinetic solubility of this compound.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)

-

96-well microplate

-

Plate reader with nephelometry or UV-Vis capability

-

Multichannel pipette or automated liquid handler

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Serial Dilution: Add the DMSO stock solution to the first well and perform a serial dilution across the plate by transferring a small volume to the subsequent wells. This creates a concentration gradient.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) or UV absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity or a sharp decrease in absorbance is observed is considered the kinetic solubility.

Diagram of Kinetic Solubility Workflow:

Sources

- 1. 2,3-diaminonaphthalene | 771-97-1 [amp.chemicalbook.com]

- 2. 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 1049752-75-1 [amp.chemicalbook.com]

Topic: 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride - A Comprehensive Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (CAS No. 1049752-75-1) is a vital heterocyclic organic compound utilized in various research and synthetic applications.[1] The integrity and purity of this reagent are paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth analysis of the compound's stability profile, delineates potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, a detailed methodology for conducting a forced degradation study is presented to empower researchers to develop robust, stability-indicating analytical methods.

Core Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in developing an effective stability and storage strategy. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1049752-75-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂S | [1][2][4] |

| Molecular Weight | 273.74 g/mol | [1][2][3][4] |

| Appearance | Pale Pink to Light Brown Solid | [1][5] |

| Melting Point | 306-309°C | [2] |

| IUPAC Name | 5,6-diaminonaphthalene-1-sulfonamide;hydrochloride | [1][3] |

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors. Its molecular structure, featuring vicinal amino groups on an electron-rich naphthalene core and a sulfonamide moiety, presents specific vulnerabilities.

Thermal Stability

While the high melting point suggests good thermal stability in the solid state over short durations, long-term exposure to elevated temperatures will accelerate degradation. The primary mechanism is the increased kinetic energy, which overcomes the activation energy barriers for various degradation reactions. For this reason, long-term storage at low temperatures is critical. The recommended long-term storage temperature is -20°C.[2][3] Although the compound is often shipped at ambient temperatures, this should be considered a short-term excursion, and the material should be transferred to its recommended storage condition upon receipt.[3][6]

Susceptibility to Oxidation

The 1,2-diamino (or ortho-diamino) functionality on the naphthalene ring is highly susceptible to oxidation. Atmospheric oxygen can oxidize these amino groups, leading to the formation of highly colored quinone-imine type structures. This oxidative degradation is a common reason for the observed pale pink or light brown coloration of the solid material.[1][5] For high-purity applications or long-term archival storage, storing the material under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize this oxidative pathway.

Photostability

Aromatic amines and sulfonated naphthalene derivatives are often sensitive to light. Exposure to UV or high-energy visible light can induce photochemical reactions, leading to decomposition.[7] It is imperative to protect the compound from light by storing it in amber vials or light-blocking containers.

Hydrolytic Stability (pH Influence)

The sulfonamide group is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[8] This reaction cleaves the sulfur-nitrogen bond, resulting in the formation of the corresponding sulfonic acid and ammonia or the free amine, depending on the pH. The hydrochloride salt form suggests that the compound is more stable in a mildly acidic environment, but extremes in pH should be avoided in solution.

Moisture Sensitivity

As a hydrochloride salt, the compound can be hygroscopic. It is crucial to store it in a dry, low-humidity environment and to keep containers tightly sealed.[7][9][10][11] Absorbed moisture can not only lead to the physical clumping of the powder but can also act as a reactant, facilitating hydrolytic degradation.

Potential Degradation Pathways

The primary degradation mechanisms are driven by the vulnerabilities discussed above. Understanding these pathways is essential for troubleshooting unexpected experimental results and for developing stability-indicating analytical methods.

Caption: Key degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is non-negotiable for maintaining the compound's integrity.

Storage Conditions

| Condition | Duration | Recommended Protocol | Rationale |

| Long-Term | Months to Years | Store at -20°C in a tightly sealed, light-proof container.[2][3] For ultimate stability, backfill the container with an inert gas (Ar or N₂). | Minimizes thermal, oxidative, and photolytic degradation. |

| Short-Term | Days to Weeks | Store in a desiccator at 2-8°C, protected from light. | Provides protection from humidity and light for working stock. |

| In Solution | Hours to Days | Prepare solutions fresh. If storage is necessary, store at 2-8°C or -20°C in the dark. Perform solution stability tests for your specific solvent and concentration. | Stability in solution is generally lower than in the solid state and is highly dependent on the solvent and pH. |

Safe Handling Procedures

As a Senior Application Scientist, I cannot overstate the importance of safety and proper handling to ensure both personnel safety and compound purity.

-

Ventilation: Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][7][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Avoid Dust Generation: Minimize the creation of dust when weighing or transferring the solid.[7][10]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound.[9][10][11]

-

Container Integrity: Keep the storage container tightly closed when not in use to prevent moisture absorption and oxidation.[7][9][10][11]

Experimental Workflow: Forced Degradation Study

A forced degradation (or stress testing) study is a critical experiment in drug development and for validating analytical methods.[12][13] It intentionally degrades the compound to identify likely degradation products and confirm that the chosen analytical method (typically HPLC) can separate these degradants from the parent compound.[14]

Objective

To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method by generating and separating potential degradation products of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

-

-

Application of Stress Conditions:

-

For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Add 6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Dilute stock with the solvent. Heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

-

Control Sample: Mix 1 mL of stock solution with 1 mL of the solvent and keep under normal laboratory conditions.

-

-

Sample Preparation for Analysis:

-

At the end of the incubation period, cool the samples to room temperature.

-

Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively.

-

Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

-

-

HPLC Analysis:

-

Analyze the samples using a reverse-phase HPLC system with a C18 column and a photodiode array (PDA) detector.

-

The PDA detector is crucial as it allows for the comparison of UV spectra to assess peak purity and identify potential co-eluting peaks.

-

Compare the chromatograms from the stressed samples to the control. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.

-

Caption: Workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The compound is primarily susceptible to oxidation, hydrolysis, and photodegradation. To ensure its stability and, by extension, the validity of research outcomes, it is imperative to store the solid material at -20°C , protected from light and moisture. By understanding its stability profile and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this important chemical reagent in their work.

References

-

Frontiers in Microbiology. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Retrieved from [Link]

-

Eawag-BBD. (1997). Naphthalenesulfonate Family Degradation Pathway. Retrieved from [Link]

-

Adhikari, S. et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

-

PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Chemical Sources. (n.d.). 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA. Retrieved from [Link]

Sources

- 1. 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 2. echemi.com [echemi.com]

- 3. This compound [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. theclinivex.com [theclinivex.com]

- 7. showakako.co.jp [showakako.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. lgcstandards.com [lgcstandards.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride: A Versatile Building Block in Medicinal Chemistry and Probe Development

This technical guide provides a comprehensive overview of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride, a key chemical intermediate for researchers, scientists, and drug development professionals. While this compound is primarily utilized as a foundational scaffold in organic synthesis, this document will delve into the mechanistic possibilities it unlocks when incorporated into more complex molecular architectures. We will explore its chemical properties, its role as a precursor to potent biological agents, and provide insights into the design of novel therapeutics and molecular probes.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic organic compound.[1][2] Its structure features a naphthalene core, two adjacent amino groups, and a sulfonamide moiety, which collectively offer multiple reactive sites for chemical modification.

| Property | Value | Source |

| CAS Number | 1049752-75-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂S | [1] |

| Molecular Weight | 273.74 g/mol | [1][2] |

| Appearance | Pale Pink Solid | [1] |

| Primary Use | Biochemical for research and a building block in organic synthesis | [3][4] |

The presence of primary amino groups and a sulfonamide functional group makes this molecule a versatile starting material for creating a diverse library of compounds for biological screening.

The Mechanistic Landscape of Naphthalene-Sulfonamide Derivatives

While this compound itself is not characterized as a biologically active agent with a specific mechanism of action, its core structure is integral to several classes of compounds with significant therapeutic potential. Its utility lies in its role as a precursor to these more complex molecules.

Inhibition of Oncogenic Signaling Pathways

Recent studies have highlighted the efficacy of naphthalene-sulfonamide hybrids in targeting key cancer signaling pathways. These derivatives have been shown to exhibit potent anticancer activities.[5][6]

One of the primary mechanisms involves the inhibition of the IL6/JAK2/STAT3 signaling pathway.[5] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Naphthalene-sulfonamide derivatives have been shown to downregulate the expression of key genes within this pathway, including IL6, JAK2, and STAT3, leading to suppressed cancer cell proliferation and the induction of apoptosis.[5]

Furthermore, certain sulfonamide derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization.[6] By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Caption: Potential mechanisms of action for naphthalene-sulfonamide derivatives.

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. Sulfonamide-based drugs typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PAPA), these drugs block the production of dihydrofolic acid, a precursor to DNA synthesis, thereby inhibiting bacterial growth.

Naphthalene-sulfonamide hybrids have also been investigated for their antimicrobial properties, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.[5] Their mechanism is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[5]

Application in the Development of Fluorescent Probes

The naphthalene scaffold is inherently fluorescent, making its derivatives excellent candidates for the development of molecular probes for biological imaging and sensing. The diamino and sulfonamide groups of this compound can be readily functionalized to create probes with high selectivity for specific analytes.

For example, diaminonaphthalene-functionalized materials have been successfully employed for the simultaneous detection of mercury (Hg²⁺) and iron (Fe³⁺) ions.[7] The amino groups can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the naphthalene core, allowing for sensitive and selective detection.[7]

Moreover, naphthalene-based fluorescent probes have been developed for the detection of biologically important thiols like glutathione (GSH).[8] These probes are designed to undergo a specific chemical reaction with the analyte, resulting in a measurable change in fluorescence intensity.

Caption: Workflow for developing fluorescent probes from the topic compound.

Experimental Protocols: A Starting Point

The true value of this compound is realized through its chemical modification. Below is a generalized protocol for the synthesis of a naphthalene-sulfonamide derivative, which can be adapted for the creation of a diverse chemical library.

General Synthesis of N-substituted Naphthalene-Sulfonamide Derivatives

This protocol outlines a common method for the acylation or sulfonylation of the amino groups of the starting material.

Materials:

-

This compound

-

Desired acyl chloride or sulfonyl chloride

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve this compound in the chosen aprotic solvent in a round-bottom flask.

-

Add the non-nucleophilic base to the solution to neutralize the hydrochloride salt and deprotonate the amino groups.

-

Slowly add the desired acyl chloride or sulfonyl chloride to the reaction mixture at room temperature or cooled in an ice bath, depending on the reactivity of the electrophile.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted naphthalene-sulfonamide derivative.

Conclusion

This compound is a valuable and versatile chemical building block. While it does not possess a defined biological mechanism of action in its own right, its strategic importance in the synthesis of potent anticancer agents, antimicrobials, and fluorescent probes is clear. Researchers in drug discovery and chemical biology can leverage the reactive handles of this molecule to construct novel compounds with tailored biological activities and sensing capabilities. The insights provided in this guide are intended to serve as a foundation for the innovative application of this compound in addressing contemporary scientific challenges.

References

- 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA. USA Chemical Suppliers. Accessed January 12, 2026.

- This compound | CAS 1049752-75-1. Santa Cruz Biotechnology. Accessed January 12, 2026.

- Buy 5,6-Diaminonaphthalene-1,3-disulfonic acid | 73692-57-6. Smolecule. Accessed January 12, 2026.

- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu

- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020.

- Synthesis of 1,2-diamino-naphthalene-5-sulphonamide. PrepChem.com. Accessed January 12, 2026.

- This compound, TRC 1 g | Buy Online | Toronto Research Chemicals. Fisher Scientific. Accessed January 12, 2026.

- CAS 1049752-75-1 | this compound Supplier. Clinivex. Accessed January 12, 2026.

- This compound. Echemi. Accessed January 12, 2026.

- Diaminonaphthalene functionalized LUS-1 as a fluorescence probe for simultaneous detection of Hg2+ and Fe3+ in Vetiver grass and. Scientific Reports. 2021.

- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Accessed January 12, 2026.

- Li, J., et al. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics. 2018;8(5):1411-1420.

- CAS No : 1049752-75-1 | Product Name : this compound.

- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules. 2023.

- Synthesis, Identification and Biological Activity of some Schiff Bases derived from 1,5-diamino naphthalene substrate. Research Journal of Chemistry and Environment. 2019.

- Doody, M. C., Gotto, A. M., Jr, & Smith, L. C. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin. Biochemistry. 1982;21(1):28-33.

- Cellular & Biochemical Assays | Metabolism, Oxidative Stress & Apoptosis. Assay Genie. Accessed January 12, 2026.

- Green-Emitting 4,5-Diaminonaphthalimides in Activity-Based Probes for the Detection of Thrombin. Organic Letters. 2022.

- 1049752-75-1|5,6-Diaminonaphthalene-1-sulfonamide hydrochloride. BLD Pharm. Accessed January 12, 2026.

- 1,5-Diaminonaphthalene. Wikipedia. Accessed January 12, 2026.

- 1,5-Diaminonaphthalene | C10H10N2 | CID 16720. PubChem. Accessed January 12, 2026.

- 1,5-Naphthalenediamine | 2243-62-1. ChemicalBook. Accessed January 12, 2026.

Sources

- 1. 1,2-diamino-naphthalene-5-sulfonamide hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 2. scbt.com [scbt.com]

- 3. theclinivex.com [theclinivex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]

An In-depth Technical Guide to the Fluorescent Properties and Applications of Diaminonaphthalene Probes

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author's Note: The specific compound "1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride" is not well-documented in current scientific literature. Therefore, this guide has been structured around the well-characterized and structurally related fluorescent probe, 2,3-Diaminonaphthalene (DAN) . The principles, mechanisms, and protocols detailed herein provide an authoritative foundation for understanding and utilizing naphthalene-based diamino probes in research and development.

Introduction: The Utility of Naphthalene-Based Fluorophores

Naphthalene derivatives form a cornerstone of fluorescent probe chemistry. Their rigid, bicyclic aromatic structure provides a robust scaffold for creating environmentally sensitive fluorophores. While the parent naphthalene molecule exhibits intrinsic fluorescence, substitution with electron-donating groups, such as amines (-NH₂), significantly enhances its photophysical properties, shifting its spectral characteristics into the analytically useful near-UV and visible range.

2,3-Diaminonaphthalene (DAN) is a classic example of a "fluorogenic" reagent.[1] By itself, DAN is weakly fluorescent. However, it undergoes highly specific reactions with target analytes to form new heterocyclic ring structures, resulting in a dramatic increase in fluorescence quantum yield. This "turn-on" mechanism is the key to its utility, providing high sensitivity and low background signals for the quantification of notoriously difficult-to-measure analytes, primarily nitric oxide (via its nitrite proxy) and the essential trace element selenium.[1][2][3]

Core Fluorescent Properties and Mechanism of Action

The utility of DAN stems from its reaction with specific analytes under acidic conditions to form highly fluorescent, stable products.[1][4] The two primary reactions of interest are with nitrite (NO₂⁻) and selenite (SeO₃²⁻).

Reaction with Nitrite (Nitric Oxide Detection)

In acidic environments, nitrite is converted to a nitrosonium ion (NO⁺). DAN reacts with this ion to form the stable, highly fluorescent 1H-naphthotriazole.[1][4] This reaction is a cornerstone for the indirect measurement of nitric oxide (NO), a critical signaling molecule in physiology and pharmacology, as NO in aqueous media is rapidly converted to nitrite.[3] The detection sensitivity for nitrite using this method can be as low as 10 nM.[1][5]

Reaction with Selenium

DAN is also a highly selective fluorometric reagent for selenium, specifically the selenite ion (Se(IV)).[1][2][3] The reaction forms a five-membered heterocyclic compound known as 4,5-benzopiazselenol, which is intensely fluorescent.[3][6] This method is widely employed for quantifying trace levels of selenium in complex biological and environmental samples.[3][6][7]

Mechanism of Fluorogenic Reaction

The diagram below illustrates the fundamental workflow for the fluorogenic detection of an analyte using 2,3-Diaminonaphthalene (DAN).

Caption: General workflow for analyte detection using DAN.

Photophysical Data Summary

The spectral properties of DAN are entirely dependent on the product formed after derivatization. The native compound is not the primary species of interest for fluorescence measurements.

| Parameter | DAN Derivative with Nitrite (1H-Naphthotriazole) | DAN Derivative with Selenium (4,5-Benzopiazselenol) |

| Excitation Max (λex) | ~365 nm[4] (can range from 360-375 nm[2][3]) | ~365 nm[3] |

| Emission Max (λem) | ~415 nm[4] (can range from 406-450 nm[2]) | ~525 nm[3] |

| Typical Solvent/Buffer | Acidic (e.g., 0.62 M HCl), then neutralized with NaOH for measurement.[8] | Acidic (pH 1.8), then extracted into an organic solvent like cyclohexane.[9] |

| Reported Sensitivity | As low as 10 nM of nitrite.[1][4] | Detection limits in the ng/mL (ppb) range.[10] |

Note: Optimal wavelengths can vary slightly based on solvent, pH, and instrumentation. It is crucial to perform spectral scans to determine the optimal settings for a specific experimental setup.

Field-Proven Experimental Protocols

Trustworthy data generation relies on meticulous control over experimental variables. The following protocols are foundational workflows for the two primary applications of DAN.

Protocol: Fluorometric Determination of Nitrite in Biological Fluids

This protocol is adapted for quantifying nitrite as a proxy for nitric oxide production in samples like cell culture media or plasma.

A. Reagent Preparation:

-

DAN Stock Solution (10 mM): Dissolve 1.58 mg of 2,3-Diaminonaphthalene in 1 mL of DMSO. Store protected from light at -20°C.

-

DAN Working Solution (0.31 mM): Dilute 50 µg of DAN in 1 mL of 0.62 M HCl.[8] Prepare this solution fresh before each experiment.

-

Nitrite Standard (1 mM): Dissolve 6.9 mg of sodium nitrite (NaNO₂) in 100 mL of deionized water. Create a standard curve by serial dilution (e.g., 0-10 µM) in the same buffer as your samples.

-

Stop Solution (2.8 M NaOH): Prepare fresh.

B. Derivatization Procedure:

-

Pipette 100 µL of samples and nitrite standards into individual wells of a 96-well microplate (black, clear bottom is preferred).

-

Add 10 µL of the DAN Working Solution to each well.[8]

-

Incubate the plate at room temperature for 15 minutes, protected from light.[8]

-

Add 5 µL of 2.8 M NaOH solution to each well to stop the reaction and maximize fluorescence.[8]

C. Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader or spectrofluorometer.

-

Set the excitation wavelength to 365 nm and the emission wavelength to 450 nm .[8]

-

Plot the fluorescence intensity of the standards against their concentration to generate a calibration curve.

-

Calculate the nitrite concentration in the unknown samples using the standard curve.

Workflow for Nitrite Quantification

Caption: Step-by-step workflow for the DAN-based nitrite assay.

Protocol: Quantification of Total Selenium in Biological Material

This protocol involves an acid digestion step to convert all forms of selenium into selenite (Se(IV)) for reaction with DAN.

A. Sample Preparation (Acid Digestion):

-

CAUTION: This step involves strong acids and must be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Place a precisely weighed amount of dried biological material (e.g., 100-200 mg of liver tissue) into a digestion tube.[9]

-

Add a mixture of nitric and perchloric acids.

-

Heat the sample according to a validated temperature program to completely digest the organic matrix. The final solution should be clear.

-

Cool the digest and carefully dilute with ultrapure water.

B. pH Adjustment and Derivatization:

-

The critical step for reproducibility is pH control.[9] Carefully adjust the pH of the digest to approximately 1.8 using a suitable base (e.g., ammonia solution) and an acid (0.1 N HCl).[9] Using an internal indicator like methyl orange can aid this process.[9]

-

Add the DAN reagent (typically prepared in 0.1 N HCl).

-

Incubate the mixture to allow the formation of the piazselenol complex. This may require heating (e.g., 50°C for 30 minutes).

C. Extraction and Measurement:

-

Cool the solution to room temperature.

-

Add a precise volume of an immiscible organic solvent, such as cyclohexane.

-

Vortex vigorously to extract the fluorescent piazselenol complex into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the top organic layer (cyclohexane) to a quartz cuvette.

-

Measure the fluorescence with excitation at ~365 nm and emission at ~525 nm .[3]

-

Quantify against a standard curve prepared from a certified selenium standard solution that has undergone the same digestion and extraction procedure.[11]

Applications and Considerations in Drug Development

-

Nitric Oxide Research: In drug development, DAN is invaluable for screening compounds that modulate nitric oxide synthase (NOS) activity or for assessing NO-related cytotoxicity.[12]

-

Selenium in Biologics: For selenoprotein-based therapeutics or nutritional studies, DAN provides a robust method for selenium quantification, which is essential for dosage, stability, and quality control.[10][11]

-

Interference and Quenching: Researchers must be aware of potential interferences. In complex biological samples, components like NADPH or proteins such as albumin can quench the fluorescence, leading to underestimation.[12] Sample cleanup, filtration, or the use of appropriate controls is essential to mitigate these effects.[12]

Conclusion

While the originally requested "1,2-Diamino-naphthalene-5-sulfonamide" remains an uncharacterized entity, the principles embodied by its structural analog, 2,3-Diaminonaphthalene, highlight the power of fluorogenic naphthalene probes. DAN's ability to undergo specific, high-yield chemical reactions that "turn on" a strong fluorescent signal makes it an indispensable tool. Its applications in quantifying nitric oxide and selenium are critical in fields ranging from cellular biology to pharmaceutical quality control. Mastery of the protocols and an understanding of the potential interferences are key to leveraging this reagent for the generation of accurate and reproducible data.

References

-

Mastering Nitrite Detection: The Role of 2,3-Diaminonaphthalene in Your Lab. Ningbo Inno Pharmchem Co.,Ltd.

-

2,3-Diaminonaphthalene | Fluorescent Dye. MedchemExpress.com.

-

2,3-Diaminonaphthalene (DAN, NSC 62692, CAS Number: 771-97-1). Cayman Chemical.

-

2,3-Diaminonaphthalene DAN Fluorescent Probe. Sigma-Aldrich.

-

2,3-Diaminonaphthalene. Biotium.

-

2,3-Diaminonaphthalene DAN Fluorescent Probe. Sigma-Aldrich.

-

Selenium derivatization with 2,3-diaminonaphthalene. ResearchGate.

-

Bayfield, R.F., and Romalis, L.F. (1985). pH Control in the fluorometric assay for selenium with 2,3-diaminonaphthalene. Analytical Biochemistry.

-

Toxicological Profile for Selenium. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.

-

2,3-Diaminonaphthalene CAS 771-97-1. AAT Bioquest.

-

C. Polycyclic Aromatic Hydrocarbons C13. 2,3-Diaminonaphthalene. PhotochemCAD.

-

2,3-Diaminonaphthalene ≥95% HPLC, powder. Sigma-Aldrich.

-

Sources of Interference in the Use of 2,3-diaminonaphthalene for the Fluorimetric Determination of Nitric Oxide Synthase Activity in Biological Samples. Alfa Chemistry.

-

NO Detection 2,3-Diaminonaphthalene (for NO detection). Dojindo Molecular Technologies.

-

Effects of Sodium Selenite on Accumulations of Selenium and GABA, Phenolic Profiles, and Antioxidant Activity of Foxtail Millet During Germination. MDPI.

-

Wilkie, J.B., and Young, M. (1970). Improvement in the 2,3-diaminonaphthalene reagent for microfluorescent determination of selenium in biological materials. Journal of Agricultural and Food Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biotium.com [biotium.com]

- 5. 2,3-Diaminonaphthalene *CAS 771-97-1* | AAT Bioquest [aatbio.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Improvement in the 2,3-diaminonaphthalene reagent for microfluorescent determination of selenium in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 9. PH Control in the fluorometric assay for selenium with 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-Depth Technical Guide on 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride for Amine Analysis

Core Analysis: Suitability of 1,2-Diamino-naphthalene-5-sulfonamide for Amine Derivatization

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (CAS: 1049752-75-1) is a naphthalene derivative available commercially as a building block for organic synthesis.[1][2] Its chemical structure features two key functional groups: a sulfonamide (-SO₂NH₂) and, critically, two adjacent amino groups (-NH₂) at the C1 and C2 positions of the naphthalene ring.

For a compound to be an effective derivatizing agent for primary and secondary amines for analytical techniques like HPLC-fluorescence, it must possess a reactive moiety that covalently and stoichiometrically binds to the amine's nucleophilic nitrogen. Common amine-reactive groups include sulfonyl chlorides, isothiocyanates, and succinimidyl esters.[3][4]

1,2-Diamino-naphthalene-5-sulfonamide lacks such a group. The amino groups of the reagent and the target analyte are both nucleophiles and will not react with each other to form a stable bond under standard derivatization conditions. Furthermore, the sulfonamide group is generally stable and not reactive toward other amines in this context. Therefore, there is no plausible chemical mechanism for this compound to function as a derivatization agent for amines.

The Chemistry of Ortho-Diamines: A Different Target Analyte

The defining feature of 1,2-Diamino-naphthalene-5-sulfonamide is its ortho-diamine (or 1,2-diamine) functionality. This structure is well-known in analytical chemistry to react with a completely different class of compounds: α-dicarbonyls (e.g., glyoxals, α-keto acids) and related species.